![molecular formula C10H22N2O2 B3831470 2-(2-hydroxyethyl)octanohydrazide](/img/structure/B3831470.png)
2-(2-hydroxyethyl)octanohydrazide
Overview
Description
2-(2-hydroxyethyl)octanohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a hydrazide derivative of octanoic acid and has a molecular formula of C10H22N2O2.
Scientific Research Applications
2-(2-hydroxyethyl)octanohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been investigated for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In agriculture, 2-(2-hydroxyethyl)octanohydrazide has been studied for its potential use as a plant growth regulator. It has been shown to enhance plant growth and improve crop yields. In material science, this compound has been investigated for its potential use as a corrosion inhibitor. It has been shown to effectively inhibit the corrosion of metals in various environments.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethyl)octanohydrazide is not fully understood. However, it is believed to act through the inhibition of certain enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression. In plants, 2-(2-hydroxyethyl)octanohydrazide has been shown to activate certain signaling pathways that promote growth and development.
Biochemical and Physiological Effects:
2-(2-hydroxyethyl)octanohydrazide has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In plants, 2-(2-hydroxyethyl)octanohydrazide has been shown to enhance photosynthesis and promote the accumulation of carbohydrates, leading to improved growth and yield. In material science, this compound has been shown to effectively inhibit corrosion and protect metal surfaces.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-hydroxyethyl)octanohydrazide in lab experiments include its high yield synthesis method, relatively low cost, and potential applications in various fields. However, the limitations of this compound include its limited solubility in water and potential toxicity at high concentrations.
Future Directions
There are several future directions for the research of 2-(2-hydroxyethyl)octanohydrazide. In medicine, further studies are needed to fully understand the mechanism of action of this compound and its potential use as an anti-cancer and anti-inflammatory agent. In agriculture, more research is needed to determine the optimal conditions for the use of 2-(2-hydroxyethyl)octanohydrazide as a plant growth regulator. In material science, further studies are needed to investigate the effectiveness of this compound as a corrosion inhibitor in various environments. Overall, the potential applications of 2-(2-hydroxyethyl)octanohydrazide make it a promising compound for future research in various fields.
properties
IUPAC Name |
2-(2-hydroxyethyl)octanehydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-2-3-4-5-6-9(7-8-13)10(14)12-11/h9,13H,2-8,11H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIRFLVHSSKRGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCO)C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethyl)octanohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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